![molecular formula C16H12Br2N2O B14473727 Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide CAS No. 65326-28-5](/img/structure/B14473727.png)
Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide is a chemical compound with the molecular formula C16H12Br2N2O It is known for its unique structure, which includes a phthalazinium core and a bromophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide typically involves the reaction of phthalazine with 4-bromobenzyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetonitrile. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cycloaddition Reactions: It can engage in cycloaddition reactions with dipolarophiles, forming new ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, and oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride for redox reactions. Cycloaddition reactions often require specific catalysts and solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while cycloaddition reactions can produce complex ring structures.
Wissenschaftliche Forschungsanwendungen
Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl group can engage in various binding interactions, while the phthalazinium core may participate in electron transfer processes. These interactions can modulate biochemical pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phthalazinium, 2-[2-(4-chlorophenyl)-2-oxoethyl]-, chloride
- Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, fluoride
- Phthalazinium, 2-[2-(4-methylphenyl)-2-oxoethyl]-, methylate
Uniqueness
Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its analogs with different substituents. This uniqueness makes it valuable for specific applications where bromine’s properties are advantageous .
Eigenschaften
CAS-Nummer |
65326-28-5 |
|---|---|
Molekularformel |
C16H12Br2N2O |
Molekulargewicht |
408.09 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-2-phthalazin-2-ium-2-ylethanone;bromide |
InChI |
InChI=1S/C16H12BrN2O.BrH/c17-15-7-5-12(6-8-15)16(20)11-19-10-14-4-2-1-3-13(14)9-18-19;/h1-10H,11H2;1H/q+1;/p-1 |
InChI-Schlüssel |
AMARIHNHACRKGH-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C=[N+](N=CC2=C1)CC(=O)C3=CC=C(C=C3)Br.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




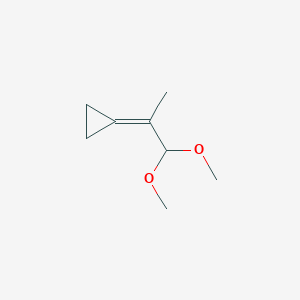
![10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate](/img/structure/B14473668.png)
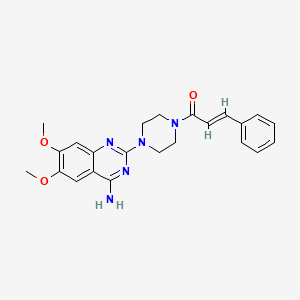
![(4-Nitrophenyl)(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)methanone](/img/structure/B14473684.png)
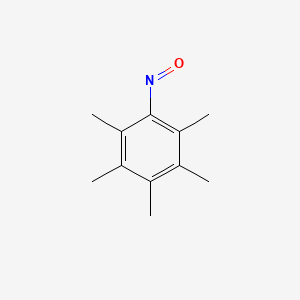
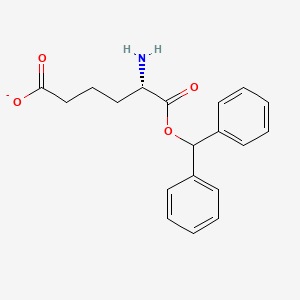
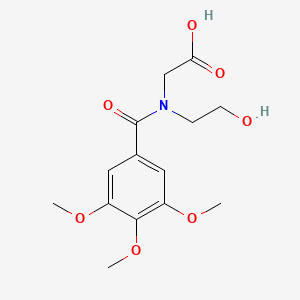
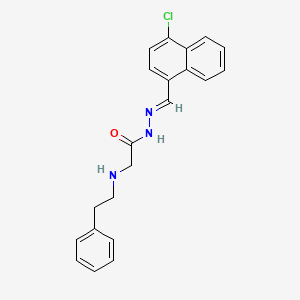

![1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxotetradecyl)oxy]-](/img/structure/B14473712.png)


